Product packaging for Dorzagliatin(Cat. No.:CAS No. 1191995-00-2)

Dorzagliatin

Cat. No.: B607184
CAS No.: 1191995-00-2
M. Wt: 462.9 g/mol
InChI Key: HMUMWSORCUWQJO-QAPCUYQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dorzagliatin (also known as HMS5552) is an innovative, orally bioavailable, dual-acting glucokinase activator (GKA) that targets glucokinase in both the pancreas and the liver . Glucokinase acts as the body's central glucose sensor, playing a critical role in maintaining glucose homeostasis . By activating glucokinase in a glucose-dependent manner, this compound enhances glucose-stimulated insulin secretion in pancreatic beta-cells and promotes hepatic glucose metabolism and glycogen synthesis in the liver . This dual mechanism of action makes it a valuable tool for researching glucose metabolism, insulin resistance, and beta-cell function . In clinical research, this compound has been shown to improve glycemic control and restore glucose sensitivity, demonstrating potential to address the underlying pathophysiology of Type 2 Diabetes . Its research value extends to studies on metabolic remodeling and the exploration of new therapeutic strategies for metabolic diseases . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27ClN4O5 B607184 Dorzagliatin CAS No. 1191995-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMWSORCUWQJO-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191995-00-2
Record name Dorzagliatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191995002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzagliatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DORZAGLIATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59W6980E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Dorzagliatin at the Molecular and Cellular Level

Binding Kinetics and Structural Interactions with Glucokinase

Dorzagliatin's interaction with glucokinase is characterized by its allosteric activation, which enhances the enzyme's function in a glucose-dependent manner. oup.comoup.com This targeted action helps restore the normal physiological response to fluctuations in blood glucose levels. patsnap.com

Allosteric Binding Site and Conformational Stabilization of Glucokinase

This compound binds to an allosteric site on the glucokinase enzyme, which is distinct from the glucose-binding (active) site. diabetesjournals.orgnih.govmdpi.com This binding event is postulated to occur at the P-loop, a conserved motif crucial for regulating GK activity. mdpi.com The interaction induces and stabilizes a "closed," high-affinity conformation of the enzyme, which is the active state. nih.govdiabetesjournals.org Glucokinase exists in different conformational states, including an inactive "super-open" state and the active "closed" form. nih.gov By preferentially binding to and stabilizing the closed conformation, this compound enhances the enzyme's ability to phosphorylate glucose, effectively acting as a glucose sensor. nih.govdiabetesjournals.org This mechanism is described as a "conformational capture" pathway, where this compound selects and stabilizes the already-formed active state of the enzyme, particularly in the presence of glucose. diabetesjournals.org

Hydrogen Bonding Network and Ligand-Enzyme Complex Dynamics

The stability of the this compound-glucokinase complex is maintained through a network of hydrogen bonds. diabetesjournals.orgresearchgate.net Molecular dynamics simulations and X-ray crystallography have revealed that this compound forms critical hydrogen bonds with specific amino acid residues within the allosteric binding pocket. diabetesjournals.orgcolab.ws A key interaction involves a hydrogen bond between this compound and the residue Arginine 63 (Arg63) of the glucokinase enzyme. diabetesjournals.orgresearchgate.networldscientific.com This bond was observed to be present in 95% of a 500 ns molecular dynamics simulation. diabetesjournals.org Specifically, the carbonyl oxygen of Arg63 acts as an acceptor for a hydrogen from an amido group on this compound, and the amido group of Arg63 forms a hydrogen bond with a nitrogen acceptor in this compound's pyrazole (B372694) ring. diabetesjournals.org This robust hydrogen bonding network contributes to the tight binding of this compound and the stabilization of the enzyme's active conformation. researchgate.networldscientific.com

Impact on Glucokinase Catalytic Efficiency (Vmax)

This compound is classified as a "full" glucokinase activator, meaning it increases the maximum velocity (Vmax) of the enzyme's catalytic reaction. mdpi.comguidetopharmacology.org This enhancement of Vmax signifies an increase in the enzyme's efficiency at phosphorylating glucose. huamedicine.com Studies have shown that this compound increases the Vmax of glucokinase activation in a dose- and glucose-dependent manner. diabetesjournals.orgdiabetesjournals.org For instance, in one enzyme kinetics study, this compound demonstrated a β value of 1.40, where β represents the change in Vmax. diabetesjournals.org This indicates a significant enhancement of the enzyme's catalytic capacity. diabetesjournals.org The ability to restore Vmax is a key feature that distinguishes this compound from some earlier-generation glucokinase activators. diabetesjournals.orghuamedicine.com

Table 1: Effect of this compound on Glucokinase Vmax

Compoundβ Value (Change in Vmax)ClassificationSource
This compound1.40Full Activator diabetesjournals.org
Piragliatin1.74Full Activator diabetesjournals.org
AZD1656<1Partial Activator diabetesjournals.org
PF-04937319<1Partial Activator diabetesjournals.org

Maintenance of Glucose-Sensing Function (nHill Coefficient)

A critical aspect of this compound's mechanism is its ability to enhance glucokinase activity while preserving the enzyme's natural glucose-sensing function. huamedicine.com This is reflected in the minimal change to the Hill coefficient (nHill), which is a measure of the cooperativity of glucose binding. nih.govhuamedicine.com A stable Hill coefficient, close to its natural value of approximately 1.7, ensures that glucokinase activation remains dependent on glucose concentration, thus avoiding inappropriate activity at low glucose levels. oup.com Studies have shown that this compound causes minimal disruption of the Hill coefficient. oup.comoup.com In contrast, some earlier glucokinase activators, such as MK-0941, were found to significantly alter the nHill value (from 1.86 to 1.21 at 10 μM), which was correlated with a higher risk of hypoglycemia. diabetesjournals.org this compound's preservation of the nHill coefficient is a key factor in its favorable profile. diabetesjournals.orgnih.gov

Table 2: Impact of Glucokinase Activators on Hill Coefficient (nHill)

CompoundnHill Value (at 10 µM)nHill Value (without GKA)Source
This compoundMinimal change; % change < 20%~1.7-1.86 diabetesjournals.org
MK-09411.211.86 diabetesjournals.org

Modulation of Pancreatic β-Cell Function

By activating glucokinase, this compound directly influences the function of pancreatic β-cells, which are central to insulin (B600854) production and secretion. nih.govfrontiersin.orgnih.gov

Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)

This compound enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells in a glucose-dependent manner. patsnap.comdiabetesjournals.orgdiabetesjournals.org By increasing the activity of glucokinase, this compound effectively lowers the glucose threshold required to trigger insulin release. nih.govnih.gov This leads to a more robust and timely insulin response to rising blood glucose levels. nih.govpatsnap.com Studies using human islets have demonstrated that this compound potentiates insulin secretion at various glucose concentrations. diabetesjournals.org For example, 1 µM of this compound was shown to mildly increase insulin secretion at 3 mM glucose and more significantly at 16.7 mM glucose. diabetesjournals.org This glucose-dependent action helps to restore the normal physiological pattern of insulin secretion, particularly improving early-phase insulin release, which is often impaired in type 2 diabetes. oup.comnih.gov

Table 3: Effect of this compound on Insulin Secretion in GCK-MODY and Type 2 Diabetes

Patient GroupParameterPlaceboThis compoundSource
GCK-MODYAbsolute Second-Phase ISR (pmol/min/m²)174.5 ± 25.1273.9 ± 37.5 nih.gov
Incremental Second-Phase ISR (pmol/min/m²)72.5 ± 23.9189.6 ± 37.2 nih.gov
Type 2 DiabetesBasal ISR (pmol/min/m²)114.7 ± 15.6154.5 ± 20.9 nih.gov
Absolute Second-Phase ISR (pmol/min/m²)312.8 ± 39.5361.3 ± 46.7 nih.gov

ISR: Insulin Secretion Rate; GCK-MODY: Glucokinase Maturity-Onset Diabetes of the Young. Data are presented as mean ± SE.

Impact on ATP-Sensitive Potassium Channels and Membrane Depolarization

This compound, a glucokinase (GK) activator, plays a crucial role in glucose-stimulated insulin secretion (GSIS) by influencing the function of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. researchgate.netnih.gov The process begins with this compound's activation of glucokinase, which enhances the phosphorylation of glucose to glucose-6-phosphate. mdpi.comresearchgate.net This step accelerates glycolysis and subsequent oxidative phosphorylation, leading to an increased intracellular ratio of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP). researchgate.netnih.govfrontiersin.org

The elevated ATP levels directly impact the KATP channels on the β-cell membrane. researchgate.netnih.gov These channels are composed of Kir6.2 subunits and SUR1 subunits. frontiersin.org The binding of ATP to these channels causes their closure. researchgate.netnih.govfrontiersin.org The closure of the KATP channels prevents the efflux of potassium ions (K+), leading to a buildup of positive charge inside the cell and subsequent depolarization of the β-cell membrane. researchgate.netnih.govnih.gov

Influence on Intracellular Calcium Concentration and Insulin Exocytosis

The membrane depolarization triggered by the closure of ATP-sensitive potassium channels is a critical step that leads to the influx of calcium and subsequent insulin release. researchgate.netnih.gov The change in membrane potential activates voltage-gated calcium channels (VGCCs), causing them to open. researchgate.netnih.govmdpi.comresearchgate.net This opening allows for an influx of extracellular calcium ions (Ca2+) into the pancreatic β-cell. researchgate.netnih.govfrontiersin.org

The resulting increase in intracellular calcium concentration acts as a key signaling molecule. researchgate.netnih.govfrontiersin.org Elevated Ca2+ levels trigger the exocytosis of insulin-containing secretory vesicles. researchgate.netnih.govmdpi.comresearchgate.net These vesicles fuse with the cell membrane and release insulin into the bloodstream. researchgate.netnih.gov In addition to the influx of extracellular calcium, the release of calcium from intracellular stores, such as the endoplasmic reticulum, also contributes to the rise in cytosolic Ca2+ and potentiates insulin secretion. frontiersin.orgbiorxiv.org

Restoration of β-Cell Glucose Sensitivity (βCGS)

A key feature of this compound is its ability to restore the sensitivity of pancreatic β-cells to glucose. nih.govresearchgate.net In individuals with type 2 diabetes, β-cells often exhibit impaired glucose sensing, leading to a diminished insulin secretion response to rising blood glucose levels. nih.govresearchgate.net this compound addresses this by directly activating glucokinase, the primary glucose sensor in β-cells. nih.govpatsnap.com

By enhancing glucokinase activity, this compound lowers the threshold for glucose-stimulated insulin secretion. encyclopedia.pub This means that β-cells become more responsive to smaller changes in blood glucose, leading to a more physiological insulin release pattern. patsnap.com Clinical studies have demonstrated that this compound improves β-cell glucose sensitivity, resulting in an upward and leftward shift in the insulin secretion rate versus glucose response curve. nih.govdiabetesjournals.orgnih.gov This restoration of glucose sensing is a fundamental aspect of this compound's mechanism for improving glycemic control. huamedicine.com

Effects on β-Cell Proliferation and Apoptosis

Beyond its immediate effects on insulin secretion, this compound has been shown to positively impact the health and survival of pancreatic β-cells. researchgate.netmdpi.comencyclopedia.pub Research indicates that glucokinase activators (GKAs) like this compound can stimulate β-cell proliferation. researchgate.netencyclopedia.pubingentaconnect.com This proliferative effect may be linked to the up-regulation of key signaling molecules involved in cell growth. ingentaconnect.com

Furthermore, this compound has demonstrated the ability to protect β-cells from apoptosis, or programmed cell death. researchgate.netmdpi.comencyclopedia.pub Chronic exposure to high glucose levels (glucotoxicity) can induce apoptosis in β-cells. ingentaconnect.com By improving glucose metabolism and reducing glucotoxicity, this compound helps to preserve β-cell mass and function. researchgate.netencyclopedia.pubingentaconnect.com The mechanism for this anti-apoptotic effect may involve the enhancement of the interaction between glucokinase and mitochondria and the modulation of apoptotic signaling pathways. ingentaconnect.com

Regulation of Hepatic Glucose Metabolism

In addition to its effects on the pancreas, this compound also plays a significant role in regulating glucose metabolism in the liver. researchgate.netmdpi.compatsnap.comresearchgate.net The liver is a key organ for maintaining glucose homeostasis, and its function is often impaired in type 2 diabetes. patsnap.com

Dissociation of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Complex

In the liver, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). nih.govingentaconnect.comoup.com Under fasting or low glucose conditions, GKRP binds to glucokinase, forming an inactive complex within the nucleus of hepatocytes. nih.govingentaconnect.comoup.comresearchgate.net This sequestration prevents glucokinase from phosphorylating glucose when blood glucose levels are low. nih.govoup.com

When blood glucose levels rise after a meal, glucokinase normally dissociates from GKRP and moves into the cytoplasm to become active. nih.govoup.com this compound enhances this process by promoting the dissociation of the GK-GKRP complex. researchgate.netmdpi.comnih.govresearchgate.net By directly activating glucokinase, this compound facilitates the release of GK from its inhibitory protein, even at lower glucose concentrations than would normally be required. researchgate.netresearchgate.net

Promotion of Cytoplasmic Glucokinase Translocation

Following its dissociation from the GK-GKRP complex, glucokinase must translocate from the nucleus to the cytoplasm to exert its metabolic effects. nih.govoup.comresearchgate.net this compound promotes this translocation. researchgate.netmdpi.comresearchgate.net Once in the cytoplasm, the activated glucokinase can phosphorylate glucose, initiating glycolysis and promoting the synthesis of glycogen (B147801), the storage form of glucose in the liver. nih.govoup.comresearchgate.net This increased hepatic glucose uptake and storage helps to lower post-meal blood glucose levels. patsnap.com

Preclinical studies in animal models have supported this mechanism, showing an increased number of GK-immunopositive cells in the liver of this compound-treated subjects, indicating a higher expression and/or translocation of the enzyme. nih.govencyclopedia.pub

Interactive Data Table: Summary of this compound's Mechanistic Effects

Cellular/Molecular Event Effect of this compound Key Proteins Involved Primary Outcome
Pancreatic β-Cell
ATP-Sensitive K+ Channel ActivityInhibition (Closure)Glucokinase, KATP Channels (Kir6.2, SUR1)Membrane Depolarization
Intracellular Ca2+ ConcentrationIncreaseVoltage-Gated Ca2+ ChannelsInsulin Exocytosis
β-Cell Glucose SensitivityRestoration/EnhancementGlucokinaseImproved Glucose-Stimulated Insulin Secretion
β-Cell ProliferationStimulation-Increased β-Cell Mass
β-Cell ApoptosisInhibition-Preservation of β-Cell Mass
Hepatic Cell
GK-GKRP ComplexDissociationGlucokinase, Glucokinase Regulatory Protein (GKRP)Activation of Hepatic Glucokinase
Glucokinase LocationTranslocation to CytoplasmGlucokinaseIncreased Hepatic Glucose Uptake and Glycogen Synthesis

Increased Hepatic Glucose Uptake and Glycogen Synthesis

In the liver, this compound's activation of glucokinase plays a crucial role in postprandial glucose disposal. patsnap.com Under normal physiological conditions, following a meal, the rise in blood glucose and insulin levels promotes the translocation of GK from the nucleus, where it is bound to the glucokinase regulatory protein (GKRP), to the cytoplasm. mdpi.com In the cytoplasm, GK phosphorylates glucose to glucose-6-phosphate, the first and rate-limiting step in hepatic glucose metabolism. nih.gov This process facilitates hepatic glucose uptake and its subsequent conversion into glycogen for storage, a process known as glycogen synthesis. patsnap.comnih.gov

In individuals with T2DM, the function and expression of hepatic GK are often impaired, leading to reduced glucose uptake and glycogen storage. nih.gov this compound addresses this by directly activating hepatic GK, thereby enhancing the liver's capacity to take up glucose from the bloodstream and convert it into glycogen. patsnap.comnih.gov This mechanism contributes significantly to the reduction of postprandial hyperglycemia. researchgate.net Studies in diabetic rat models have demonstrated that treatment with this compound restores hepatic GK expression and increases glycogen content in the liver. nih.gov Furthermore, research has shown that the effect of this compound on hepatic glycogen metabolism may be a key factor in restoring glucose homeostasis and improving hepatic insulin sensitivity. huamedicine.com

Reduction of Hepatic Glucose Output

In addition to promoting hepatic glucose uptake and storage, this compound also helps to reduce excessive hepatic glucose output (HGO), a major contributor to fasting hyperglycemia in T2DM. patsnap.com The liver produces glucose through two main pathways: glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). In T2DM, insulin resistance in the liver leads to an inability to suppress HGO, resulting in elevated fasting blood glucose levels.

By activating hepatic glucokinase, this compound increases the intracellular concentration of glucose-6-phosphate. This key metabolite not only serves as a substrate for glycogen synthesis but also acts as an allosteric inhibitor of glucose-6-phosphatase, the enzyme responsible for the final step of HGO. Through this mechanism, this compound helps to curtail the release of glucose from the liver, thereby contributing to lower fasting plasma glucose levels. patsnap.com This reduction in HGO, coupled with increased hepatic glucose uptake, provides a comprehensive approach to managing hepatic glucose metabolism. patsnap.compatsnap.com

Modulation of Incretin (B1656795) Secretion

Incretins are a group of metabolic hormones that are released from the gastrointestinal tract in response to nutrient ingestion and play a crucial role in glucose homeostasis. The two primary incretins are glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). They enhance glucose-stimulated insulin secretion from pancreatic β-cells, suppress glucagon (B607659) secretion from α-cells, slow gastric emptying, and promote satiety. In T2DM, the incretin effect is often diminished.

Impact on Glucagon-Like Peptide-1 (GLP-1) Secretion

Recent research has revealed that this compound's mechanism of action extends beyond the direct activation of pancreatic and hepatic glucokinase to include the modulation of incretin secretion. researchgate.nethuamedicine.com Specifically, this compound has been shown to enhance glucose-stimulated GLP-1 secretion. nih.govnih.gov GLP-1 is secreted by L-cells in the intestine and plays a vital role in regulating glucose homeostasis. diabetesjournals.org

The following table summarizes the observed effects of this compound on GLP-1 secretion from a clinical study:

Treatment GroupiAUC0-4h of GLP-1total (pmol × h/L)iCmax of GLP-1total (pmol/L)
Sitagliptin (B1680988) Alone14.70 ± 15.50-
Sitagliptin + this compound11.20 ± 9.859.17
This compound Alone22.80 ± 11.7022.10
Data from a clinical trial involving patients with T2DM and obesity. nih.gov

Suppression of Glucagon Secretion

Glucagon, a hormone secreted by pancreatic α-cells, has effects that are counter-regulatory to those of insulin, primarily by stimulating hepatic glucose production. In T2DM, glucagon secretion is often inappropriately elevated, contributing to hyperglycemia.

Studies investigating the effect of this compound on glucagon secretion have yielded some interesting findings. In a study involving individuals with normal glucose tolerance, this compound significantly suppressed glucagon levels during a hyperglycemic clamp. diabetesjournals.org However, in individuals with impaired glucose tolerance, a similar significant effect on glucagon suppression was not observed. diabetesjournals.org Another study in a rat model of T2DM also did not find a significant alteration in glucagon levels with this compound administration. nih.gov Research conducted with the Chinese University of Hong Kong found that this compound improved glucose-suppressed glucagon secretion in individuals with normal glucose tolerance. huamedicine.com These findings suggest that the effect of this compound on glucagon secretion may be dependent on the underlying glucose metabolic state of the individual.

The following table presents data on glucagon suppression from a study in normal controls:

TreatmentGlucagon AUC0-120min (pmol/L.min)p-value
This compound161 ± 580.0009
Placebo234 ± 70
Data from a hyperglycemic clamp study in normal controls. diabetesjournals.org

Mechanism of Action Beyond Direct Glucokinase Activation

Emerging research suggests that the therapeutic benefits of this compound may extend beyond its direct effects on glucokinase activation in the pancreas and liver.

Potential for Cognitive Function Protection in Diabetes Models

Cognitive impairment is a recognized complication of long-standing diabetes. Preclinical studies have indicated a potential neuroprotective role for this compound. In a study using the Goto-Kakizaki (GK) rat, a non-obese animal model of T2DM that spontaneously develops hyperglycemia and cognitive deficits with age, long-term administration of low-dose this compound was shown to curb the progression of hyperglycemia and protect against memory function decline. huamedicine.comhkexnews.hk

The proposed mechanism for this neuroprotective effect involves the preservation of glucose metabolism in the brain. huamedicine.com The study found that prolonged this compound treatment prevented the decline in the protein expression of insulin receptors and stabilized the expression of glucose transporters in the hippocampus, a brain region critical for memory. huamedicine.com These findings suggest that by maintaining glucose homeostasis, this compound may indirectly protect against the neuronal damage associated with chronic hyperglycemia, thereby preserving cognitive function. huamedicine.comhkexnews.hk

Impact on Insulin Receptor and Glucose Transporter Protein Expression

This compound's therapeutic effects extend to the modulation of key proteins involved in insulin signaling and glucose transport. Research indicates that this compound can influence the expression of insulin receptors and glucose transporter proteins (GLUTs), which are often dysregulated in type 2 diabetes (T2DM).

Studies utilizing the Goto-Kakizaki (GK) rat, a non-obese animal model for T2DM, have provided significant insights into this compound's effects on the central nervous system. In these rats, which spontaneously exhibit phenotypes like insulin resistance and hyperglycemia, long-term administration of low-dose this compound demonstrated a protective effect on the brain. Specifically, the treatment prevented the age-related decline in the protein expression of insulin receptors within the hippocampus. huamedicine.comhuamedicine.com Furthermore, this compound stabilized the expression of glucose transporter proteins in the same brain region. huamedicine.comhuamedicine.comjcnnewswire.com This action is crucial as the brains of untreated GK rats show decreased expression of insulin receptors and glucose transporters, leading to insulin resistance, impaired glucose uptake, and memory defects. jcnnewswire.com By maintaining the levels of these critical proteins, this compound helps protect against the decline of glucose metabolism function in the brain. huamedicine.com

The primary mechanism of this compound involves the activation of glucokinase (GK), which acts as a glucose sensor. patsnap.com This activation has downstream consequences for glucose transport. In pancreatic β-cells, glucose enters via the glucose transporter 2 (GLUT2). nih.govresearchgate.netresearchgate.net The rate of glucose transport mediated by GLUT2 is linked to the rate of its subsequent phosphorylation by GK. nih.gov By enhancing GK activity, this compound indirectly supports the glucose transport function in pancreatic β-cells, which is essential for glucose-stimulated insulin secretion. researchgate.netmdpi.com

The table below summarizes the observed effects of this compound on the expression of insulin receptors and glucose transporters in a preclinical model.

ProteinModel SystemTissue/OrganObserved Effect of this compoundReference
Insulin ReceptorGoto-Kakizaki (GK) RatsHippocampusPrevents the decline of protein expression. huamedicine.comhuamedicine.comjcnnewswire.com
Glucose Transporters (General)Goto-Kakizaki (GK) RatsHippocampusStabilizes protein expression levels. huamedicine.comhuamedicine.comjcnnewswire.com
Glucose Transporter 2 (GLUT2)Pancreatic β-cellsPancreasFunctionally linked to this compound's primary mechanism via Glucokinase activation. nih.govresearchgate.netresearchgate.net

Preclinical Research and Animal Model Studies of Dorzagliatin

Evaluation of Glucose Metabolism in Diabetic Animal Models

The primary therapeutic goal for T2D is the effective management of blood glucose levels. Preclinical studies have utilized established animal models of diabetes to investigate dorzagliatin's impact on glucose homeostasis.

A common and effective method for inducing T2D in laboratory animals is a combination of a high-fat diet (HFD) to induce insulin (B600854) resistance, followed by a low dose of streptozotocin (B1681764) to impair insulin secretion. In one such study using male Sprague-Dawley rats, this model was employed to assess this compound's effect on glucose metabolism. encyclopedia.pubresearchgate.netnih.gov After the successful induction of T2D, the diabetic rats were treated for 27 days. encyclopedia.pubresearchgate.netnih.gov The results demonstrated a significant, dose-dependent reduction in fasting plasma glucose (FPG) levels. encyclopedia.pubresearchgate.netnih.gov

Treatment GroupDosageFPG Reduction
This compound10 mg/kg~18%
This compound30 mg/kg~23%
Data sourced from a 27-day preclinical study in HFD/streptozotocin-induced diabetic Sprague-Dawley rats. encyclopedia.pubresearchgate.netnih.gov

Further analysis revealed that this compound treatment also led to a marked improvement in glucose tolerance, as shown by Oral Glucose Tolerance Test (OGTT) results. nih.gov Immunohistochemical examinations of tissues from the treated rats showed a significantly higher number of glucokinase-immunopositive cells in the liver and insulin-immunopositive cells in the pancreas compared to untreated diabetic rats. nih.gov

The Goto-Kakizaki (GK) rat is a non-obese, spontaneously diabetic animal model that mimics many features of human T2D, including a progressive decline in pancreatic islet function and increasing hyperglycemia with age. huamedicine.comjcnnewswire.com In a long-term study, GK rats were administered a low dose of this compound for 26 weeks. huamedicine.com The treatment significantly curbed the age-related elevation of fasting blood glucose (FBG) compared to the vehicle control group. huamedicine.comhuamedicine.com This research suggests that this compound can effectively slow the progression of hyperglycemia in a genetic model of T2D. huamedicine.com The study also noted that this compound protected the glucose metabolism function within the brain of the GK rats. huamedicine.com

High-Fat Diet and Streptozotocin-Induced Type 2 Diabetes Models

Assessment of Pancreatic Islet Function Restoration in Animal Models

A key area of investigation for new diabetes therapies is the potential to not only manage symptoms but also to restore the underlying physiological function of pancreatic islets.

Research has explored the durability of this compound's effects on pancreatic β-cell function. In a study using a high-fat diet-induced obese and diabetic mouse model, animals received this compound for 19 days, after which the treatment was withdrawn. jcnnewswire.comresearchgate.net The function of their pancreatic islets was then evaluated at various time points. jcnnewswire.comresearchgate.net

Remarkably, Glucose-Stimulated Insulin Secretion (GSIS), which was impaired in the diabetic mice, was fully restored to the levels seen in normal mice by the this compound treatment. jcnnewswire.comresearchgate.net This restoration of function was maintained for a prolonged period even after the drug was discontinued (B1498344) and while the mice remained on the HFD. jcnnewswire.comresearchgate.net However, the effect was not permanent; the restored GSIS function returned to defective levels 45 days after treatment cessation. jcnnewswire.com

Time After this compound WithdrawalIslet GSIS Function (while on HFD)
10 DaysFully Recovered
18 DaysFully Recovered
38 DaysFully Recovered
45 DaysReturned to Defective Levels
Data from a study in HFD-induced diabetic mice following a 19-day this compound treatment period. jcnnewswire.comresearchgate.net

These findings suggest that even a short course of this compound treatment can induce a lasting improvement in islet function, a mechanism likely attributable to an increase in glucokinase gene expression. researchgate.net

Investigation of Combination Therapy in Preclinical Settings

The management of T2D often requires a multi-faceted approach, making combination therapy a critical area of research.

Preclinical basic research has been conducted to evaluate the potential of combining this compound with sodium-glucose cotransporter-2 (SGLT-2) inhibitors, another class of oral antidiabetic drugs. One study investigated the combination of this compound and the SGLT-2 inhibitor canagliflozin (B192856) in mice. huamedicine.com

The study first confirmed the individual mechanisms: canagliflozin improved glucose control by reducing the renal threshold for glucose reabsorption, while this compound exerted its glucose-lowering effects by increasing the secretion of insulin and glucagon-like peptide-1 (GLP-1). huamedicine.com When administered together, the distinct mechanisms of action of both drugs were preserved. huamedicine.com The combination therapy demonstrated superior glucose-reducing effects at all observed time points compared to monotherapy with either this compound or canagliflozin alone, indicating a synergistic effect. huamedicine.com An additional finding was that the combination stimulated glucagon (B607659) secretion. huamedicine.com

Exploration of Novel Therapeutic Areas

Beyond its primary indication for type 2 diabetes, preclinical research has illuminated the potential of this compound across a spectrum of other diseases. patsnap.com Animal model studies are investigating its mechanism of action and therapeutic efficacy in conditions such as cognitive dysfunction, cancer therapy-related hyperglycemia, and polycystic ovary syndrome (PCOS), among others. patsnap.comfiercepharma.comresearchgate.net

Cognitive Dysfunction and Neurodegenerative Disease

The link between metabolic and neurological health has prompted research into this compound's neuroprotective potential. huamedicine.com Studies suggest that this compound may help prevent cognitive impairment, with active development for Alzheimer's disease underway. patsnap.comfiercepharma.comhuamedicine.com

A key preclinical study used the Goto-Kakizaki (GK) rat, a non-obese animal model that spontaneously develops diabetes-related phenotypes, including cognitive and memory degeneration. huamedicine.com In this study, long-term administration of low-dose this compound yielded significant protective effects on both metabolic and cognitive parameters compared to a vehicle control group. huamedicine.com After 26 weeks, the treatment not only curbed the expected rise in fasting blood glucose but also effectively protected the memory function of the GK rats. huamedicine.com Mechanistically, this compound was found to prevent the decline in protein expression of insulin receptors and stabilize the expression of glucose transporters within the hippocampus, a critical brain region for memory. huamedicine.com These findings suggest that by protecting the brain's glucose metabolism, this compound may curb the progression of hyperglycemia-related cognitive impairment. huamedicine.com

Table 1: Effects of this compound on Cognitive Function in GK Rats

Parameter Vehicle Control Group Low-Dose this compound Group Outcome
Fasting Blood Glucose (FBG) Progressive elevation Elevation significantly curbed huamedicine.com Protection of glucose metabolism huamedicine.com
Memory Function Degeneration observed Effectively protected huamedicine.com Prevention of cognitive decline huamedicine.com
Hippocampal Insulin Receptor Protein Decline in expression Decline prevented huamedicine.com Stabilization of insulin signaling huamedicine.com

Further exploration in this area includes planned studies combining this compound with a GLP-1 agent specifically for Alzheimer's disease. fiercepharma.com

Management of PI3Kα Inhibitor-Induced Hyperglycemia in Oncology

Phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors are a class of drugs used in cancer therapy, particularly for tumors with PIK3CA mutations. mdpi.com A significant side effect of these inhibitors is hyperglycemia, resulting from the disruption of insulin signaling pathways. mdpi.com Preclinical studies have positioned this compound as a potential agent to mitigate this adverse effect and enhance cancer treatment. mdpi.com

In a study using OVCAR3 xenograft tumor-bearing nude mice, this compound was evaluated for its ability to manage hyperglycemia induced by the PI3Kα inhibitors BYL719 (alpelisib) and WX390. mdpi.com The research demonstrated that this compound substantially reduced the elevated blood glucose levels caused by the PI3K inhibitors. mdpi.com

Moreover, the combination of this compound with a PI3Kα inhibitor resulted in superior antitumor efficacy compared to the inhibitor alone. mdpi.com This enhanced effect may be partially due to drug-drug interactions, potentially involving the inhibition of the P-glycoprotein (P-gp) transporter. mdpi.com

Table 2: Effect of this compound on PI3Kα Inhibitor-Induced Hyperglycemia and Antitumor Efficacy

Treatment Group Key Findings on Blood Glucose Key Findings on Antitumor Efficacy
PI3Kα Inhibitor (BYL719 or WX390) Significant elevation in blood glucose. mdpi.com Standard antitumor effect. mdpi.com

Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder often characterized by insulin resistance. researchgate.netnih.gov Given that glucokinase activators (GKAs) like this compound can significantly reduce insulin resistance, their potential use in treating PCOS is an emerging area of interest. researchgate.netnih.gov

Currently, the use of GKAs for PCOS lacks a firm evidence-based foundation. nih.gov To address this, a protocol for a systematic review and meta-analysis has been developed. researchgate.netresearchgate.net The goal is to comprehensively search and analyze data from randomized controlled trials to evaluate the efficacy of GKAs in managing PCOS, both with and without the presence of insulin resistance. researchgate.netnih.govresearchgate.net This research aims to furnish evidence that could support future revisions to PCOS treatment guidelines, potentially incorporating GKAs as a therapeutic option. researchgate.netresearchgate.net

Other Potential Therapeutic Areas

Preclinical and early-stage research points to several other potential applications for this compound:

Nonalcoholic Steatohepatitis (NASH): Clinical trial-enabling studies are underway to evaluate this compound in combination with pioglitazone (B448) (Actos) for the treatment of NASH. fiercepharma.com

Diabetic Kidney Disease (DKD): this compound is being investigated for DKD, with its minimal excretion via the kidneys seen as a potential advantage for this patient population. fiercepharma.comnih.gov Research is also exploring its use in combination with SGLT-2 inhibitors for mid- to late-stage DKD. huamedicine.com

Monogenic Diabetes (GCK-MODY and GCK-PNDM): In novel mouse models of GCK-Maturity-Onset Diabetes of the Young (GCK-MODY) and GCK-Permanent Neonatal Diabetes (GCK-PNDM), this compound demonstrated the ability to reverse defects in islet beta-cell function. biorxiv.org Furthermore, its combination with a GLP-1 receptor agonist, exendin-4, showed a potentiation of therapeutic effects in male mice, suggesting a potential future treatment strategy for selected patients with these rare forms of diabetes. biorxiv.org

Clinical Development and Efficacy of Dorzagliatin

Phase I Clinical Trials: Early-Phase Human Studies

Early-phase human studies of dorzagliatin focused on its safety, tolerability, and pharmacokinetic profile in healthy volunteers and select patient populations. patsnap.com These trials were crucial in establishing the initial human dosage and understanding the drug's behavior in the body.

Pharmacokinetic Profiles in Healthy Volunteers

In a Phase I trial involving 60 healthy volunteers, this compound was administered in single doses ranging from 5 to 50 mg. The study found that the drug exhibited linear pharmacokinetics, meaning that the exposure to the drug increased proportionally with the dose. encyclopedia.pubnih.gov Minimal metabolites were found in the urine, indicating that renal excretion is not a primary route of elimination for this compound. encyclopedia.pub The half-life of this compound has been reported to be between 4.5 and 8.6 hours. nih.gov

Further Phase I studies have explored the pharmacokinetic interactions between this compound and other medications. One such trial evaluated the co-administration of this compound with sitagliptin (B1680988) in patients with T2DM and obesity. The results showed no clinically significant pharmacokinetic interactions between the two drugs, suggesting their potential for use in combination therapy. encyclopedia.pubresearchgate.net Another study assessed the pharmacokinetics in subjects with hepatic impairment and healthy volunteers. drugbank.com A study in patients with end-stage renal disease (ESRD) concluded that systemic exposure to this compound is not clinically affected by ESRD, and no dose adjustment was deemed necessary for patients with diabetic kidney disease with varying levels of renal impairment. encyclopedia.pub

Dose-Dependent Glycemic Effects

Phase I trials also provided early evidence of this compound's pharmacodynamic effects on glucose metabolism. In healthy volunteers, this compound demonstrated a dose-dependent reduction in fasting plasma glucose (FPG), with the 50 mg dose leading to a reduction of up to 31.49%. encyclopedia.pub While no insulin (B600854) secretion was observed in preprandial plasma samples, a dose-dependent increase in insulin levels was seen after meals. encyclopedia.pub These initial findings highlighted the glucose-dependent nature of this compound's action.

Phase II Clinical Trials: Dose-Finding and Preliminary Efficacy

Phase II clinical trials were designed to further investigate the efficacy and safety of this compound in patients with T2DM and to identify the optimal dose for later-stage studies. patsnap.comnih.gov

Dose-Dependent Reductions in Glycated Hemoglobin (HbA1c)

A multicenter, randomized, double-blind, placebo-controlled Phase II study in Chinese patients with T2DM evaluated various doses of this compound over a 12-week period. researchgate.net The results showed dose-dependent reductions in glycated hemoglobin (HbA1c). encyclopedia.pub The most significant reduction was observed in the 75 mg twice-daily (BID) group, with a mean change in HbA1c from baseline of -1.12%. researchgate.net In this group, almost half of the patients achieved the target HbA1c level of less than 7.0%. encyclopedia.pub A 4-week study in Chinese T2DM patients also demonstrated that both 75 mg once-daily (QD) and twice-daily (BID) regimens significantly reduced HbA1c levels. mdpi.com

Table 1: Change in HbA1c from Baseline in Phase II Study

Treatment GroupMean Change in HbA1c from Baseline
Placebo-0.35%
75 mg once daily-0.39%
75 mg twice daily-1.12%

Data from a 12-week, randomized, double-blind, placebo-controlled Phase II study. researchgate.net

Improvements in β-Cell Function and Insulin Resistance Indices

Phase II studies also provided evidence of this compound's positive effects on β-cell function and insulin resistance. patsnap.com In a 4-week study, this compound substantially increased β-cell function, as measured by HOMA2-B (Homeostasis Model Assessment 2 of β-cell function) and the ratio of the change in C-peptide to the change in glucose at 30 minutes (ΔC30/ΔG30), which increased by approximately 40% and 168%, respectively. mdpi.com Improvements in indices such as HOMA2-β were observed, indicating enhanced first-phase insulin secretion, a crucial aspect often impaired in T2DM. patsnap.com A meta-analysis of clinical trials, including Phase II data, confirmed that this compound increased HOMA2-β and decreased HOMA2-IR (Homeostasis Model Assessment 2 of Insulin Resistance), suggesting improvements in both β-cell function and insulin sensitivity. nih.govresearchgate.net

Phase III Clinical Trials: Pivotal Efficacy and Safety Assessments

Two pivotal Phase III clinical trials, SEED (HMM0301) and DAWN (HMM0302), were conducted to confirm the efficacy and safety of this compound in larger patient populations. mdpi.combmj.com These trials evaluated this compound as both a monotherapy and as an add-on therapy to metformin (B114582). patsnap.com

The SEED trial was a randomized, double-blind, placebo-controlled study that assessed this compound as a monotherapy in drug-naïve T2DM patients. mdpi.comencyclopedia.pub After 24 weeks, patients treated with this compound (75 mg twice daily) showed a statistically significant reduction in HbA1c of 1.07% from a baseline of 8.35%, compared to a 0.50% reduction in the placebo group from a baseline of 8.37%. huamedicine.com Furthermore, 45.4% of patients in the this compound group achieved an HbA1c level below 7.0%, compared to 21.5% in the placebo group. huamedicine.com The study also demonstrated significant reductions in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG), along with enhanced β-cell function. mdpi.comencyclopedia.pub

The DAWN trial evaluated this compound as an add-on therapy for patients with T2DM who had inadequate glycemic control with metformin alone. mdpi.comencyclopedia.pub After 24 weeks, the combination of this compound and metformin resulted in a significant reduction in HbA1c compared to placebo plus metformin. encyclopedia.pub Approximately 44% of patients in the this compound and metformin group achieved an HbA1c level below 7.0%, compared to only 10% in the placebo and metformin group. mdpi.comencyclopedia.pub This trial also showed significant reductions in FPG and PPG, as well as improvements in β-cell function and insulin sensitivity. mdpi.comencyclopedia.pub

A meta-analysis incorporating data from the SEED and DAWN trials confirmed the efficacy of this compound, showing significant reductions in HbA1c, FPG, and 2h-PPG. researchgate.net The analysis also supported the findings of improved β-cell function (increased HOMA2-β) and reduced insulin resistance (decreased HOMA2-IR). nih.govresearchgate.net

Table 2: Key Efficacy Outcomes from Phase III Monotherapy Trial (SEED)

OutcomeThis compound GroupPlacebo Group
Baseline HbA1c8.35%8.37%
HbA1c Reduction at 24 Weeks1.07%0.50%
% Patients with HbA1c < 7.0%45.4%21.5%

Data from the 24-week double-blind period of the SEED trial. huamedicine.com

Monotherapy Studies (e.g., SEED Study)

The SEED (Safety and Efficacy of this compound as Monotherapy in Drug-naïve T2D Patients) study was a pivotal Phase III clinical trial that evaluated the efficacy of this compound in drug-naïve T2DM patients. encyclopedia.pubnih.gov This randomized, double-blind, placebo-controlled trial provided key insights into the drug's performance as a standalone therapy. encyclopedia.pubmdpi.com

In the SEED study, this compound demonstrated significant improvements in glycemic control. After 24 weeks of treatment, patients receiving this compound experienced a substantial reduction in HbA1c levels compared to the placebo group. encyclopedia.pubmdpi.com Specifically, the this compound group showed an HbA1c reduction of approximately 1.07%, while the placebo group saw a reduction of 0.50%. patsnap.com The effects on glycemic control were sustained over a 52-week period. encyclopedia.pub

Further analysis revealed significant reductions in both fasting plasma glucose (FPG) and 2-hour postprandial glucose (2h-PPG). encyclopedia.pubmdpi.com The reduction in 2h-PPG was particularly noteworthy, with a decrease of 2.83 mmol/L in the this compound group. nih.govnih.gov These findings highlight this compound's ability to address key aspects of hyperglycemia in T2DM. patsnap.com

Glycemic Control Outcomes in the SEED Study (24 Weeks)
ParameterThis compound GroupPlacebo Group
HbA1c Reduction-1.07%-0.50%
2-hour Postprandial Glucose Reduction-2.83 mmol/L-0.50 mmol/L

A key finding from the monotherapy studies is this compound's positive impact on β-cell function and insulin sensitivity. nih.govmdpi.com The SEED trial demonstrated a significant improvement in β-cell function, as measured by the Homeostatic Model Assessment 2-β (HOMA2-β), in the this compound group compared to a decline in the placebo group. firstwordpharma.com Specifically, the treatment group saw an increase of 2.56% in β-cell function, while the placebo group experienced a 0.72% decline. firstwordpharma.com

These improvements are attributed to this compound's mechanism of action, which enhances the glucose-sensing ability of glucokinase, leading to improved glucose-stimulated insulin secretion. patsnap.comhuamedicine.com The drug has been shown to improve early-phase insulin secretion, a crucial factor that is often impaired in T2DM. patsnap.comdiabetesjournals.org Furthermore, studies have indicated that this compound can also reduce insulin resistance. patsnap.comnih.gov

An extension of the SEED study, known as the DREAM study, investigated the potential for diabetes remission after treatment with this compound. nih.govhkexnews.hk In this observational study, patients who had achieved glycemic control with this compound were taken off all glucose-lowering medications and monitored for 52 weeks. huamedicine.comhkexnews.hk The results showed a remarkable diabetes remission rate of 65.2% at 52 weeks. huamedicine.comhkexnews.hk

During this drug-free period, HbA1c, FPG, and 2h-PPG levels remained stable, and β-cell function was maintained. huamedicine.comhkexnews.hk This suggests that this compound may have the potential to induce a lasting improvement in the body's ability to regulate blood glucose, offering a promising avenue for achieving drug-free remission in some patients with T2DM. diabetesjournals.orghuamedicine.com The improvement in early-phase insulin secretion is considered a key contributor to this remission effect. researchgate.net

Over a 46-week period, the time in range (TIR) increased to 83.7%. nih.govnih.gov Another study using continuous glucose monitoring (CGM) showed that after 52 weeks of treatment, TIR increased from a baseline of 66.84% to 89.58%. nih.gov These findings indicate that this compound not only lowers average blood glucose levels but also helps to stabilize them, reducing fluctuations that can contribute to diabetes-related complications. nih.gov

Diabetes Remission Potential

Add-on Therapy Studies (e.g., DAWN Study with Metformin)

The DAWN (this compound as Add-on to Metformin in T2D Patients with Inadequate Glycemic Control) study was a Phase III trial evaluating this compound as an add-on therapy for patients whose T2DM was not adequately controlled with metformin alone. encyclopedia.pubresearchgate.net

The DAWN study demonstrated a significant synergistic effect when this compound was added to metformin therapy. patsnap.comnih.gov After 24 weeks, the group receiving this compound plus metformin showed a drastic decrease in HbA1c of 1.02 percentage points, compared to a 0.36 percentage point reduction in the placebo plus metformin group. nih.govhuamedicine.com The estimated treatment difference was a significant -0.66%. nih.govnih.gov

This enhanced glycemic control was sustained throughout the 52-week study period. huamedicine.comdiabetesjournals.org Furthermore, 44.4% of patients in the this compound and metformin group achieved an HbA1c level of less than 7%, compared to only 10.7% in the placebo and metformin group. huamedicine.comdiabetesjournals.org Significant reductions in FPG and 2h-PPG were also observed with the combination therapy. nih.govmdpi.com The 2h-PPG was reduced by 5.45 mmol/L with this compound. nih.govdiabetesjournals.org These results confirm that this compound provides robust additive effects on glycemic control when used in combination with metformin. patsnap.com

Synergistic Glycemic Reductions in the DAWN Study (24 Weeks)
ParameterThis compound + Metformin GroupPlacebo + Metformin Group
HbA1c Reduction-1.02%-0.36%
Patients Achieving HbA1c <7.0%44.4%10.7%
2h-PPG Reduction from Baseline (mmol/L)-5.45 mmol/LNot specified
Impact on β-Cell Function and Insulin Resistance in Combination

When this compound is used as an add-on therapy to metformin, significant improvements in both β-cell function and insulin resistance have been observed. nih.gov The DAWN trial, a phase 3 study, demonstrated that this combination led to a significant reduction in 2-hour postprandial glucose (2h-PPG). nih.gov This improvement in glycemic control was directly associated with enhanced β-cell function, as measured by the homeostasis model assessment 2-β (HOMA2-β), and reduced insulin resistance, measured by HOMA2-IR. nih.gov These findings suggest that the synergistic effect of this compound and metformin addresses core defects in type 2 diabetes (T2D) by simultaneously improving glucose sensitivity and β-cell responsiveness. nih.gov

Even in monotherapy, this compound has shown the ability to improve the glucose disposition index and reduce the insulin resistance index (HOMA-IR), effects that were sustained even one week after the cessation of the drug in a phase 2 study. nih.gov The consistent and rapid onset of glycated hemoglobin (HbA1c) reduction seen in combination therapy mirrors the effects observed in monotherapy studies, indicating that this compound effectively targets the fundamental pathophysiological issues of T2D across different stages of the disease. nih.gov

Combination Therapy with Other Antidiabetic Agents

This compound's unique mechanism of action, which involves the restoration of glucose homeostasis by activating glucokinase (GK) in both the pancreas and the liver, makes it a suitable candidate for combination therapy with other classes of antidiabetic drugs. patsnap.compatsnap.com This approach aims to leverage complementary mechanisms to achieve better glycemic control. patsnap.com

Synergistic Effects with SGLT-2 Inhibitors (e.g., Empagliflozin (B1684318), Canagliflozin)

Clinical studies have demonstrated a clear synergistic effect when this compound is combined with sodium-glucose cotransporter-2 (SGLT-2) inhibitors.

A Phase I trial (HMM0112) investigated the combination of this compound with empagliflozin in T2D patients inadequately controlled on metformin, DPP-4 inhibitors, or SGLT-2 inhibitors. globenewswire.comhuamedicine.com The study found no clinically significant pharmacokinetic interactions between the two drugs. globenewswire.comhuamedicine.comhsppharma.com Importantly, the combination therapy resulted in a significantly enhanced glucose-lowering effect compared to either monotherapy. globenewswire.comhuamedicine.comhsppharma.com Following an oral glucose tolerance test (OGTT), the area under the glucose concentration-time curve (AUEC) was notably lower in the combination group. globenewswire.comhuamedicine.com Furthermore, the combination treatment led to a significant increase in C-peptide secretion compared to empagliflozin alone, indicating improved β-cell function. globenewswire.comhuamedicine.comresearchgate.net

Table 1: Efficacy of this compound and Empagliflozin Combination Therapy (HMM0112 Study)
Treatment GroupGlucose Lowering Effect (AUEC h•mg/dL)Significance vs. Combination
This compound + Empagliflozin279-
Empagliflozin Monotherapy452P<0.01
This compound Monotherapy364P<0.05

Basic research has also explored the combination of this compound with canagliflozin (B192856) . huamedicine.com These studies showed that canagliflozin works by reducing the renal threshold for glucose reabsorption without affecting hormone secretion, while this compound lowers glucose by increasing insulin and GLP-1 secretion. huamedicine.com The combination of both drugs resulted in superior glucose-lowering effects at all observed time points (random, overnight fasting, and 3 hours refeeding) compared to either drug alone, demonstrating a synergistic action. huamedicine.com

Synergistic Effects with DPP-4 Inhibitors

The combination of this compound with dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, has also been investigated, revealing potential synergies. patsnap.comglobenewswire.com The rationale for this combination lies in their complementary mechanisms: this compound activates glucokinase to improve pancreatic and hepatic glucose sensing, while sitagliptin increases endogenous incretin (B1656795) levels, which further stimulates glucose-dependent insulin secretion. patsnap.com

A Phase I clinical study (HMM0111) confirmed the clinical advantages of combining this compound with sitagliptin. globenewswire.comhuamedicine.com The study showed that while there were no significant pharmacokinetic interactions between the two drugs, their co-administration led to an improvement in glycemic control. researchgate.netencyclopedia.pubnih.gov Specifically, the combination therapy resulted in a notable reduction in glucose levels. researchgate.net Interestingly, while active GLP-1 levels increased with the combination, the secretion of total GLP-1 was more markedly enhanced with this compound alone. researchgate.net

Potential with Sulfonylureas

While specific clinical trial data on the combination of this compound with sulfonylureas is not as extensively detailed in the provided context, the distinct mechanisms of action suggest a potential for combination therapy. patsnap.com Conventional sulfonylureas stimulate insulin secretion regardless of glucose levels, which can increase the risk of hypoglycemia. patsnap.com In contrast, this compound's action is glucose-dependent, enhancing insulin secretion only in response to elevated glucose. patsnap.compatsnap.com This fundamental difference suggests that a combination could be explored to optimize glycemic control, although it would require careful management to mitigate the risk of hypoglycemia associated with sulfonylureas. patsnap.com

Clinical Studies in Specific Patient Populations

Glucokinase-Maturity Onset Diabetes of the Young (GCK-MODY)

This compound has shown significant potential as a precision therapy for Glucokinase-Maturity Onset Diabetes of the Young (GCK-MODY), a monogenic form of diabetes caused by heterozygous inactivating mutations in the glucokinase gene. nih.govdiabetesjournals.org

A clinical trial (NCT04531631) and related studies have demonstrated that this compound can directly address the core defect in GCK-MODY. diabetesjournals.orgdiabetesjournals.orgnih.gov In patients with GCK-MODY, a single dose of this compound was shown to significantly increase second-phase insulin secretion rates (ISRs) and improve β-cell glucose sensitivity during hyperglycemic clamp studies. nih.govhuamedicine.com In vitro experiments further confirmed that this compound could directly restore the enzymatic activity of certain GK mutants and enhance the activity of wild-type GK. nih.gov

One case report highlighted a patient with GCK-MODY who had unsatisfactory glycemic control with other oral antidiabetic drugs. diabetesjournals.orgdiabetesjournals.org Treatment with this compound resulted in a remarkable HbA1c reduction of 1.3% over a six-month period. diabetesjournals.orgdiabetesjournals.org This suggests that this compound could be particularly beneficial for GCK-MODY patients who also present with insulin resistance or have an HbA1c level above 7%. diabetesjournals.orgdiabetesjournals.org

It has been observed that different GCK gene mutations may respond differently to this compound treatment. diabetesjournals.orgdiabetesjournals.org However, because individuals with GCK-MODY are heterozygous, they can still produce active glucokinase. diabetesjournals.orgdiabetesjournals.org this compound can bind to the active site of this functional glucokinase, exerting its therapeutic effect. diabetesjournals.orgdiabetesjournals.org

Table 2: Key Findings of this compound in GCK-MODY
ParameterEffect of this compoundSource
Second-Phase Insulin SecretionSignificantly increased nih.govhuamedicine.com
β-Cell Glucose SensitivityImproved nih.govhuamedicine.com
Mutant GK Enzyme ActivityDirectly restored (in vitro, for select mutants) nih.gov
HbA1c Reduction (Case Report)1.3% decrease over 6 months diabetesjournals.orgdiabetesjournals.org
Restoration of Glucose Sensing in Wild-Type and Mutant GK Enzyme Activity

A primary mechanism of this compound is the restoration of glucose sensing by targeting glucokinase (GK), which acts as the body's primary glucose sensor. bioworld.comhuamedicine.com In individuals with certain forms of diabetes, such as GCK-MODY (Maturity-Onset Diabetes of the Young caused by Glucokinase mutations), the function of this enzyme is impaired. nih.govnih.gov

In vitro studies have demonstrated that this compound can directly act on both wild-type and certain mutant GK enzymes. nih.govnih.gov It works by binding to an allosteric site on the GK enzyme, which increases its affinity for glucose. nih.gov This action effectively lowers the glucose concentration required to stimulate insulin secretion. nih.gov Research has shown that this compound directly reduces the glucose half-saturation concentration (S0.5) of wild-type GK and can restore the enzymatic activity of specific GK mutants. nih.govnih.govresearchgate.net This direct restoration of enzyme activity helps to correct the fundamental defect in glucose sensing. nih.govnih.gov For instance, in vitro analysis of GK mutants like Ser340Arg and Cys220Tyr confirmed that this compound enhanced their enzyme activity. nih.gov

Effects on Insulin Secretion Rates (ISRs) and β-Cell Glucose Sensitivity (βCGS)

Clinical studies have provided evidence of this compound's positive effects on insulin secretion dynamics. A double-blind, randomized, crossover study involving patients with GCK-MODY and those with recent-onset T2D provided key insights. nih.govnih.govmdpi.com In this study, a hyperglycemic clamp technique was used to assess the impact of a single 75 mg dose of this compound on Insulin Secretion Rates (ISRs) and β-cell glucose sensitivity (βCGS). nih.govnih.gov

In patients with GCK-MODY, this compound significantly improved βCGS, demonstrated by an upward and leftward shift in the relationship between glucose concentration and insulin secretion rate. nih.govnih.gov This indicates that the pancreatic β-cells become more responsive to glucose at lower concentrations. Specifically, this compound increased the absolute and incremental second-phase ISRs in this group. nih.gov

In patients with recent-onset T2D, this compound was found to increase basal ISRs. nih.govnih.gov The drug also led to improvements in β-cell function, as measured by indices like HOMA2-B, and enhanced early-phase insulin secretion. patsnap.comencyclopedia.pub This restoration of a more physiological insulin secretion pattern is crucial for managing postprandial glucose levels. patsnap.com

Table 1: Effect of this compound on Insulin Secretion in GCK-MODY and T2D Patients

Patients with Renal Impairment (including End-Stage Renal Disease)

The use of this compound in patients with renal impairment has been a key area of investigation, as many individuals with T2D also have compromised kidney function. nih.gov A clinical study was conducted to evaluate the pharmacokinetics and safety of this compound in patients with end-stage renal disease (ESRD) compared to healthy volunteers. nih.govnih.gov

The results of this study showed that renal impairment had no significant impact on the pharmacokinetic properties of this compound. nih.govnih.gov The geometric mean ratio of this compound exposure (Area Under the Curve, AUC) in patients with ESRD compared to healthy volunteers was 1.11, and the ratio for maximum concentration (Cmax) was 0.81. nih.govnih.govresearchgate.net Key parameters such as elimination half-life, volume of distribution, and systemic clearance were similar between the two groups. nih.govnih.gov

These findings suggest that this compound can be used in patients with T2D at all stages of renal impairment, including those with ESRD, without the need for dose adjustment. nih.govnih.govhuamedicine.com This is a significant advantage, as many oral anti-diabetic medications are contraindicated or require dose modifications in this patient population. huamedicine.com

Table 2: Pharmacokinetic Parameters of this compound in ESRD Patients vs. Healthy Volunteers

Patients with Early Kidney Injury

Building on the findings in patients with advanced renal disease, research is also being initiated to explore the potential benefits of this compound in earlier stages of diabetic kidney disease. A multicentric, prospective, randomized study (NCT06222476) is planned to evaluate the improvement of renal function outcomes in patients with T2D and early kidney injury. clinicaltrials.govclinicaltrial.be

The primary goal of this study is to investigate changes in markers of renal function, such as eGFR, creatinine, and cystatin C, following treatment with this compound. clinicaltrials.govclinicaltrial.be The study also plans to use renal magnetic resonance imaging (MRI) to explore differences between patients treated with this compound and control subjects. clinicaltrials.govclinicaltrial.be As of early 2024, this study was not yet recruiting. clinicaltrial.be

Patients with Impaired Glucose Tolerance (IGT)

The potential of this compound to intervene in prediabetic states is being explored in clinical trials. The SENSITIZE 2 study investigated the effects of a single dose of this compound in individuals with impaired glucose tolerance (IGT). huamedicine.com

Using a hyperglycemic clamp, the study demonstrated that this compound significantly improved second-phase insulin secretion and β-cell glucose sensitivity in this population. huamedicine.com These findings suggest that this compound can restore GK enzyme activity even in individuals with IGT, potentially offering a therapeutic avenue for this at-risk group. huamedicine.com Another placebo-controlled crossover study (NCT05468229) was designed to further examine the acute effects of this compound on first-phase insulin secretion and β-cell glucose sensitivity in individuals with both IGT and normal glucose tolerance. drugbank.comclinicaltrials.gov

Newly Diagnosed Drug-Naïve Type 2 Diabetes Patients

This compound has been extensively studied as a monotherapy for newly diagnosed, drug-naïve T2D patients. The SEED (HMM0301) study, a pivotal Phase III, randomized, double-blind, placebo-controlled trial, evaluated the efficacy of this compound over 24 weeks, followed by a 28-week open-label period. huamedicine.commdpi.comencyclopedia.pub

After 24 weeks, patients treated with this compound showed a statistically significant reduction in HbA1c levels compared to the placebo group. mdpi.comencyclopedia.pub The least-squares mean change in HbA1c from baseline was approximately -1.07% for the this compound group versus -0.50% for the placebo group. patsnap.com Furthermore, a significantly higher proportion of patients in the this compound group achieved an HbA1c level below 7.0%. mdpi.comencyclopedia.pub The treatment also resulted in significant reductions in fasting plasma glucose (FPG) and 2-hour postprandial glucose (2h-PPG), alongside enhancements in β-cell function. mdpi.comencyclopedia.pub The glycemic control was sustained throughout the 52-week study period. bioworld.commdpi.com

Table 3: Key Efficacy Results from the SEED Monotherapy Trial (24 Weeks)

Latent Autoimmune Diabetes in Adults (LADA)

The application of this compound is being considered for other subtypes of diabetes, including Latent Autoimmune Diabetes in Adults (LADA). patsnap.com LADA shares features of both type 1 and type 2 diabetes and is characterized by a slower autoimmune destruction of pancreatic β-cells compared to classic type 1 diabetes. clinicaltrials.govclinicaltrials.eu

A clinical trial (NCT06573905) has been registered to investigate the efficacy and safety of this compound in patients with LADA. patsnap.com This research is still in the planning stages, with the trial not yet recruiting participants. patsnap.com The exploration of this compound in this population highlights the interest in its potential to preserve β-cell function and improve glycemic control in various forms of diabetes. patsnap.com

Pharmacodynamic Assessments in Clinical Trials

This compound, a first-in-class dual-acting glucokinase activator (GKA), has undergone extensive pharmacodynamic evaluation in clinical trials to characterize its effects on glucose homeostasis in patients with Type 2 Diabetes Mellitus (T2DM). patsnap.comclinicaltrialsarena.com As a GKA, this compound is designed to restore the function of glucokinase (GK), a key glucose sensor in the pancreas and liver. patsnap.comdiabetesjournals.org This mechanism of action aims to improve glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and enhance hepatic glucose uptake and glycogen (B147801) synthesis, thereby addressing the core pathophysiological defects of T2DM. patsnap.comfrontiersin.org

Clinical studies, from early Phase I to large-scale Phase III trials, have consistently evaluated the pharmacodynamic properties of this compound. patsnap.comclinicaltrialsarena.comclinicaltrials.gov These assessments have demonstrated its ability to modulate glucose metabolism, improve β-cell function, and reduce insulin resistance. patsnap.comnih.gov The combination of this compound with other antidiabetic agents, such as metformin and sitagliptin, has also been explored to understand potential synergistic effects on glycemic control. patsnap.comnih.gov

Impact on Glucose Variability

A key aspect of effective diabetes management is the reduction of glucose variability, which refers to the fluctuations in blood glucose levels throughout the day. High glucose variability is an independent risk factor for diabetic complications. Clinical studies utilizing continuous glucose monitoring (CGM) have shown that this compound significantly lessens glucose fluctuation in patients with T2DM. researchgate.netnih.govnih.gov

In a 52-week observational study involving 25 drug-naïve T2DM patients, this compound therapy led to a significant decrease in several parameters of glycemic variability. researchgate.netnih.govnih.gov The standard deviation of blood glucose (SDBG) and the mean amplitude of glycemic excursion (MAGE), both key indicators of glucose fluctuation, were significantly reduced after treatment. researchgate.netnih.govnih.gov The DREAM study, an extension of the SEED trial, confirmed that this compound monotherapy significantly improved 24-hour glucose variability over 46 weeks. nih.govresearcher.lifenih.govresearchgate.net

Table 1: Effect of this compound on Glucose Variability Parameters

Effects on 24-hour Glucose Profile

Further evidence comes from a 52-week study where continuous glucose monitoring (CGM) was used. The results showed that this compound treatment significantly reduced the mean blood glucose (MBG) over 24 hours. nih.gov Specifically, the mean 24-hour glucose level decreased from 10.21 ± 0.45 mmol/L at baseline to 8.52 ± 0.38 mmol/L after 52 weeks of treatment. researchgate.net The treatment also led to a significant decrease in the time above range (TAR) and an increase in the time in range (TIR). nih.gov The DREAM study reported that this compound monotherapy increased TIR to 83.7% over 46 weeks. nih.govresearcher.lifenih.govresearchgate.net The most pronounced effect was observed during the postprandial period, with a significant decrease in the incremental area under the glucose concentration curve for 2 hours after meals (iAUC0–2 h). researchgate.netnih.govnih.gov

Table 2: Impact of this compound on 24-hour Glucose Metrics

Correlation with Biomarkers of Glucose Homeostasis

The therapeutic effects of this compound are strongly correlated with improvements in key biomarkers of glucose homeostasis, particularly those related to β-cell function and insulin resistance. patsnap.comencyclopedia.pub The homeostatic model assessment 2 (HOMA2) is a frequently used method to quantify these parameters from fasting glucose and insulin or C-peptide concentrations.

Clinical trials have consistently shown that this compound significantly improves β-cell function as measured by HOMA2-β. encyclopedia.pubhuamedicine.comhuamedicine.combiospace.com In a 28-day study, HOMA2-β increased by approximately 40%. encyclopedia.pubmdpi.comnih.gov The SEED (monotherapy) and DAWN (add-on to metformin) Phase III trials also reported statistically significant improvements in HOMA2-β in the this compound-treated groups compared to placebo. nih.govencyclopedia.pubhuamedicine.com Furthermore, this compound treatment led to a significant increase in the dynamic state parameter ΔC30/ΔG30, an indicator of early-phase insulin secretion, which saw an increase of up to 167.67% in one study. encyclopedia.pubmdpi.comnih.gov

In addition to improving β-cell function, this compound has been shown to reduce insulin resistance, as indicated by a decrease in HOMA2-IR. patsnap.comhuamedicine.com A meta-analysis of clinical trials confirmed that this compound treatment resulted in a statistically significant, albeit modest, reduction in HOMA2-IR compared to placebo. frontiersin.org

Table 3: this compound's Effect on Glucose Homeostasis Biomarkers

Long Term Outcomes and Sustained Glycemic Control

Durability of Glycemic Control

Clinical evidence from multiple studies underscores the durable efficacy of dorzagliatin in maintaining glycemic control over extended periods. huamedicine.comhuamedicine.com In the SEED (Safety and Efficacy Evaluation of this compound) study, a Phase III trial involving drug-naïve T2DM patients, the initial 24-week double-blind, placebo-controlled period was followed by a 28-week open-label treatment period. huamedicine.comhsppharma.com The results demonstrated that the reduction in HbA1c achieved during the initial phase was sustained throughout the 52-week study. huamedicine.comhsppharma.comresearchgate.net The effect of lowering HbA1c levels began as early as week 4, with the maximum reduction observed at week 12, and this effect was maintained through to week 52. researchgate.net

Similarly, the DAWN (this compound and Metformin (B114582) Combination) study, a Phase III trial evaluating this compound as an add-on therapy to metformin, also showed sustained efficacy over 52 weeks. huamedicine.comnih.gov Patients with inadequate glycemic control on metformin alone experienced a significant and lasting reduction in HbA1c when this compound was added to their regimen. nih.govnih.gov Furthermore, an extension of the SEED study, known as the DREAM study, confirmed that this compound monotherapy significantly improved 24-hour glucose variability and increased the time in range (TIR) to 83.7% over 46 weeks. nih.govnih.gov

StudyDurationKey Findings on Glycemic Control
SEED Study52 WeeksSustained reduction in HbA1c over the entire period. huamedicine.comhsppharma.comresearchgate.net
DAWN Study52 WeeksSignificant and long-lasting reduction in HbA1c as an add-on to metformin. huamedicine.comnih.govnih.gov
DREAM Study46 WeeksImproved 24-hour glucose variability and increased time in range (TIR) to 83.7%. nih.govnih.gov

Sustained Improvement in Pancreatic β-Cell Function

A key aspect of this compound's long-term benefit is its ability to preserve and even improve the function of pancreatic β-cells, which are crucial for insulin (B600854) production. huamedicine.commdpi.comfirstwordpharma.com By activating glucokinase, this compound enhances the glucose-sensing ability of β-cells, leading to improved glucose-stimulated insulin secretion (GSIS). mdpi.compatsnap.comdiabetesjournals.org

Post-hoc analysis of the SEED and DAWN trials revealed a significant correlation between patients achieving glycemic control and improvements in key measures of β-cell secretion function, such as the early-phase insulin secretion index. bioworld.comhuamedicine.com The SEED study demonstrated a significant improvement in β-cell function, as measured by HOMA2-β, in the this compound group compared to a decline in the placebo group over 24 weeks. firstwordpharma.com This improvement in β-cell function was sustained during the subsequent 28-week open-label period. huamedicine.comencyclopedia.pub Furthermore, preclinical studies in diabetic mouse models have shown that this compound can restore islet function, and this effect can be maintained for a significant period even after the drug is withdrawn. huamedicine.comdiabetesjournals.org This suggests a potential for this compound to modify the natural progression of β-cell dysfunction in T2DM. patsnap.comhuamedicine.com

Potential for Disease Remission and Progression Prevention

The sustained improvements in both β-cell function and insulin sensitivity with this compound have raised the possibility of its potential to induce diabetes remission and prevent disease progression. mdpi.compatsnap.comdiabetesjournals.org The DREAM study, an observational follow-up to the SEED trial, investigated the possibility of diabetes remission in patients who had achieved good glycemic control with this compound monotherapy. diabetesjournals.org

The study reported a diabetes remission rate of 65.2% at 52 weeks after the withdrawal of this compound, as estimated by the Kaplan-Meier method. diabetesjournals.orgbioworld.comhuamedicine.com According to the American Diabetes Association's definition of remission (HbA1c <6.5% for at least 3 months after stopping medication), the rate was 52.0%. diabetesjournals.org This suggests that treatment with this compound may lead to a lasting restoration of the body's ability to regulate blood glucose. bioworld.comhuamedicine.com The mechanism behind this is thought to be the repair of the defective glucose sensor function of glucokinase, leading to restored early-phase insulin secretion and improved β-cell function. diabetesjournals.orgbioworld.com

StudyEndpointRemission Rate (Kaplan-Meier)Remission Rate (ADA Definition)
DREAM Study52 Weeks Post-Withdrawal65.2% diabetesjournals.orgbioworld.comhuamedicine.com52.0% diabetesjournals.org

Effects After Drug Withdrawal

The effects of this compound appear to persist for a period even after the cessation of treatment, a crucial indicator of its potential disease-modifying properties. patsnap.com The DREAM study provides the most direct evidence of this, where a significant proportion of patients maintained stable glycemic control for 52 weeks after stopping this compound. diabetesjournals.orghuamedicine.com

During this drug-free observation period, the improvements in β-cell function and insulin resistance that were achieved during treatment were sustained. diabetesjournals.org Preclinical studies in high-fat diet-induced diabetic mice corroborate these findings. In these studies, glucose-stimulated insulin secretion (GSIS) in islets was fully restored and maintained for up to 38 days after this compound withdrawal. diabetesjournals.org This sustained effect is hypothesized to be due to increased glucokinase gene expression induced by the short-term treatment. diabetesjournals.org Furthermore, a phase 2 study showed that improvements in the disposition index and insulin resistance were maintained one week after drug withdrawal. nih.gov These findings collectively suggest that this compound may have a lasting impact on glucose homeostasis even after treatment is discontinued (B1498344). patsnap.comdiabetesjournals.orgdiabetesjournals.org

Future Directions and Research Opportunities

Further Elucidation of Detailed Mechanisms of Action

Dorzagliatin's primary mechanism involves the dual-acting allosteric activation of glucokinase (GK) in both the pancreas and the liver. patsnap.compatsnap.com This action enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and modulates hepatic glucose metabolism, leading to improved glucose homeostasis. patsnap.compatsnap.com Specifically, this compound binds to an allosteric site on the GK enzyme, stabilizing a high-affinity conformation and increasing its catalytic activity. encyclopedia.pub In the pancreas, this leads to increased ATP production, closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent insulin release. researchgate.netencyclopedia.pub In the liver, it promotes the dissociation of GK from its regulatory protein (GKRP) in the nucleus, allowing GK to move to the cytoplasm and initiate glycolysis and glycogen (B147801) synthesis. researchgate.netencyclopedia.pub

Future research should aim to further unravel the nuanced molecular interactions of this compound. While its effect on the GK-GKRP complex is known, the precise downstream signaling pathways and the full extent of its impact on hepatic glucose production, including gluconeogenesis and glycogenolysis, require more detailed investigation. encyclopedia.pubnih.gov Studies are ongoing to explore these aspects more thoroughly. nih.gov Additionally, research has indicated that this compound stimulates the proliferation and limits the apoptosis of β-cells, and these cytoprotective mechanisms warrant further exploration. researchgate.net

Longitudinal Studies in Diverse Ethnic Populations

The majority of clinical trials for this compound have been conducted in Chinese populations. nih.gov While these studies have demonstrated significant efficacy and a favorable safety profile, it is imperative to conduct long-term, longitudinal studies across more diverse ethnic groups. nih.govfrontiersin.org Genetic and lifestyle factors can influence the pathophysiology of type 2 diabetes and the response to therapeutic agents. oaepublish.com

Multi-ethnic, large-scale studies, potentially utilizing electronic health data, would be invaluable in determining the effectiveness of this compound in preventing the progression of diabetes across different populations. nih.govfrontiersin.org Such studies should include individuals at various stages of the disease, from prediabetes and metabolic syndrome to newly diagnosed and long-standing diabetes. nih.gov

Comprehensive Assessment of Cardiovascular and Renal Benefits

While this compound has shown a good safety profile, a comprehensive assessment of its long-term cardiovascular and renal benefits is a critical area for future research. nih.gov Some studies have noted a mild increase in triglycerides and total cholesterol, although this did not translate to an increased incidence of hyperlipidemia. nih.govresearchgate.net Importantly, this compound does not appear to increase LDL-C, a primary driver of major adverse cardiovascular events. nih.gov

A preclinical study combining this compound with the SGLT-2 inhibitor canagliflozin (B192856) suggested a potential for cardiovascular benefits through the stimulation of glucagon (B607659) secretion. huamedicine.com Furthermore, a multicentric, prospective, randomized study is currently underway to investigate the effects of this compound on renal function outcomes in patients with type 2 diabetes and early kidney injury by assessing markers like eGFR, creatinine, and cystatin C, and utilizing renal magnetic resonance imaging (MRI). clinicaltrials.gov Given that a significant portion of individuals with type 2 diabetes develop diabetic kidney disease, and this compound can be used in these patients without dose adjustment, further dedicated studies are essential to confirm its renal-protective effects. nih.govacnnewswire.comhuamedicine.com

Investigation of this compound in Type 1 Diabetes Mellitus (T1DM)

Recent research has indicated that this compound has been approved for the treatment of Type 1 Diabetes Mellitus (T1DM). nih.govnih.gov This represents a significant expansion of its therapeutic potential beyond type 2 diabetes. The rationale for its use in T1DM likely stems from its ability to enhance glucose sensing and potentially improve the function of any remaining β-cells.

Further investigation is warranted to understand the precise mechanisms and long-term efficacy and safety of this compound in the T1DM population. Clinical trials specifically designed for this patient group are needed to establish optimal use and to evaluate its impact on glycemic control and the potential for reducing insulin requirements.

Exploration of this compound in Cognitive Dysfunction and Other Diabetes Complications

Emerging preclinical evidence suggests that this compound may have therapeutic potential beyond glycemic control, particularly in the realm of cognitive dysfunction associated with diabetes. huamedicine.com A study in a diabetic rat model demonstrated that long-term, low-dose administration of this compound prevented the decline of insulin receptor protein expression and stabilized glucose transporter protein expression in the hippocampus, thereby protecting memory function. huamedicine.com This suggests a potential role for this compound in mitigating the progression of hyperglycemia-related cognitive impairment. huamedicine.com

The link between diabetes and cognitive decline is a significant and often overlooked complication. researchgate.net Future research should focus on translating these preclinical findings to human subjects, investigating whether this compound can prevent or slow cognitive decline in patients with diabetes. huamedicine.com This could open up a new and important therapeutic area for the drug. huamedicine.com

Optimizing Combination Therapies and Personalized Medicine Approaches

This compound's unique mechanism of action makes it an excellent candidate for combination therapies with other classes of antidiabetic drugs. patsnap.com Clinical studies have already explored its use with metformin (B114582), DPP-4 inhibitors like sitagliptin (B1680988), and SGLT-2 inhibitors like empagliflozin (B1684318) and canagliflozin. patsnap.comhuamedicine.comglobenewswire.com

Key Combination Therapy Findings:

Metformin: As an add-on therapy to metformin, this compound has demonstrated superior reductions in HbA1c levels compared to metformin alone. patsnap.commdpi.com

Sitagliptin (DPP-4 inhibitor): The combination has shown synergistic effects, with this compound enhancing GLP-1 release and sitagliptin preventing its degradation, leading to improved glycemic control. acnnewswire.comnih.govacnnewswire.com There are no clinically meaningful pharmacokinetic interactions between the two drugs. mdpi.com

Empagliflozin & Canagliflozin (SGLT-2 inhibitors): Combination therapy has shown superior glucose-lowering effects compared to monotherapy. huamedicine.comglobenewswire.com The distinct mechanisms of action are preserved, with this compound increasing insulin and GLP-1 secretion and the SGLT-2 inhibitor reducing the renal threshold for glucose reabsorption. huamedicine.comresearchgate.net

Future research should continue to explore and optimize these combination regimens. Identifying biomarkers that can predict patient response to this compound, both as a monotherapy and in combination, will be crucial for developing personalized medicine approaches. patsnap.com This will allow for more precise and effective treatment strategies tailored to the individual patient's metabolic profile and disease characteristics.

Application of Advanced 'Omics' Technologies in Efficacy Mechanism Research

To gain a deeper and more holistic understanding of this compound's efficacy, future research should leverage advanced 'omics' technologies. frontiersin.orgnih.gov These include:

Genomics: To identify genetic variations that influence drug response.

Transcriptomics: To analyze changes in gene expression in response to this compound treatment in key tissues like the pancreas and liver. nih.gov

Proteomics: To study alterations in protein expression and post-translational modifications.

Metabolomics: To identify specific metabolic signatures associated with this compound's effects on glucose and lipid metabolism. frontiersin.org

Microbiomics: To investigate the potential influence of this compound on the gut microbiome and its subsequent impact on metabolic health.

Integrating data from these 'omics' platforms with traditional experimental methods can provide a comprehensive view of the drug's mechanism of action, uncover novel therapeutic targets, and help identify biomarkers for personalized treatment strategies. nih.gov This multi-omics approach will be instrumental in accelerating knowledge discovery and optimizing the clinical application of this compound.

Genomics and Genetic Variations in Treatment Response

The therapeutic effect of this compound is intrinsically linked to the function of the glucokinase (GK) enzyme, making genomics a critical field for future research. Understanding how genetic variations influence treatment response is paramount for developing a precision medicine approach.

A primary area of focus is on patients with Glucokinase Maturity-Onset Diabetes of the Young (GCK-MODY), a monogenic form of diabetes caused by heterozygous inactivating mutations in the GCK gene. diabetesjournals.orgdiabetesjournals.org These mutations impair the ability of pancreatic β-cells to sense glucose, leading to hyperglycemia. mdpi.com Unlike other oral hypoglycemic agents that show little to no effect in this population, this compound has demonstrated the potential to directly address this primary defect. diabetesjournals.orgresearchgate.net

Research indicates that the response to this compound can vary depending on the specific GCK mutation. diabetesjournals.orgdiabetesjournals.org In vitro studies have shown that this compound can directly restore the enzymatic activity of selected GK mutants to varying degrees. researchgate.net For instance, case studies have shown that this compound can effectively lower HbA1c in patients with specific GCK mutations where other standard oral antidiabetic drugs have failed. diabetesjournals.orgdiabetesjournals.org This suggests that not all mutations will be equally responsive. One study identified several GCK variants in its participants, including c.1018A>C (p.Ser340Arg), c.659G>A (p.Cys220Tyr), and a deletion mutation c.1132_1133del (p.Ala378CysfsTer80), highlighting the genetic diversity even within this specific patient group. nih.gov

Future research directions will likely involve:

Systematic Genotyping: Integrating GCK gene sequencing into patient screening for clinical trials and, eventually, clinical practice. This will help identify the patient subgroups most likely to benefit from this compound.

Functional Analysis of Variants: Characterizing how different pathogenic or likely pathogenic GCK variants (such as C220Y and G72R) affect the enzyme's structure and its interaction with this compound. mdpi.com This knowledge can help predict therapeutic efficacy.

Genetic Risk Scores: Moving beyond single gene analysis, researchers may develop genetic risk scores that incorporate multiple common and rare variants to predict this compound response more accurately in the broader Type 2 diabetes population. mdpi.com

By leveraging genomics, clinicians could one day select patients for this compound therapy based on their specific genetic profile, maximizing therapeutic benefit and fulfilling the promise of personalized diabetes care.

Proteomics and Metabolomics for Biomarker Identification

To move beyond traditional glycemic markers like HbA1c, future research on this compound will increasingly incorporate proteomics (the study of proteins) and metabolomics (the study of metabolites). These technologies offer a deeper, more dynamic view of a patient's physiological response to treatment, paving the way for the discovery of novel biomarkers.

The integration of multi-omics—genomics, proteomics, and metabolomics—is expected to provide a comprehensive understanding of this compound's effect on metabolic pathways. researchgate.net Studies have already demonstrated that in the context of Type 2 diabetes, protein biomarkers may have higher predictive performance for disease onset compared to genomic or metabolomic markers alone. nih.gov This highlights the immense potential of proteomics in the context of this compound therapy.

Future research in this area is anticipated to focus on:

Identifying Predictive Biomarkers: Analyzing plasma proteins and metabolites before treatment to identify signatures that predict a favorable response to this compound. This could involve identifying proteins related to inflammation, lipid metabolism, or insulin signaling pathways that are modulated by the drug. nih.gov

Monitoring Treatment Efficacy: Discovering dynamic biomarkers that change in response to this compound, offering a more immediate and nuanced measure of treatment effect than HbA1c. For example, specific acylcarnitines, glycerides, or amino acids whose levels are altered by improved glucose homeostasis could serve as early indicators of efficacy. nih.gov

Elucidating Mechanisms of Action: Using proteomics to gain deeper insights into how this compound impacts cellular processes. For instance, identifying changes in the abundance or post-translational modifications of proteins involved in insulin secretion, such as those related to autophagy or the regulation of β-cell function, can further clarify the drug's therapeutic mechanisms. nih.govnih.gov One study noted altered levels of enzymes involved in amino acid and intermediary metabolism in islets, suggesting potential pathways for investigation. researchgate.net

By identifying and validating new proteomic and metabolomic biomarkers, the clinical use of this compound can be refined, allowing for better patient stratification and personalized monitoring of therapeutic outcomes.

Translational Medicine and Clinical Trial Design

The clinical development of this compound has been characterized by a robust translational medicine approach, where preclinical and early-phase data have guided the design of large-scale confirmatory trials. nih.gov This strategy continues to evolve as research uncovers new potential for the compound.

The Phase III clinical trial program for this compound included two pivotal studies:

SEED (HMM0301): A monotherapy trial in drug-naïve patients with Type 2 diabetes. huamedicine.comglobenewswire.com

DAWN (HMM0302): A trial evaluating this compound as an add-on therapy for patients inadequately controlled on metformin. huamedicine.comhuamedicine.com

Both trials were randomized, double-blind, and placebo-controlled for an initial 24-week period, followed by a longer-term open-label extension to gather further data. globenewswire.comhuamedicine.com These studies successfully demonstrated this compound's ability to improve glycemic control and β-cell function. globenewswire.comhuamedicine.com

A key finding from the clinical program is the potential for this compound to induce diabetes remission. The DREAM study , an observational follow-up to the SEED trial, investigated outcomes after patients discontinued (B1498344) this compound. biospace.comdiabetesjournals.org The study reported a 52-week diabetes remission rate of 65.2% (based on the protocol's definition) in patients who had previously achieved good glycemic control with this compound monotherapy. biospace.comdiabetesjournals.orgnih.gov This groundbreaking result suggests that by restoring the fundamental glucose-sensing mechanism, this compound may offer a pathway to long-term, drug-free disease management for some patients. biospace.combioworld.com

Future clinical trial designs and translational research are expected to explore several key areas:

Combination Therapies: Building on initial Phase I studies, further trials will likely investigate the synergistic effects of this compound with other classes of antidiabetic drugs, such as DPP-4 inhibitors (e.g., sitagliptin) and SGLT-2 inhibitors (e.g., empagliflozin). huamedicine.comnih.govnih.gov

Special Populations: Dedicated studies are being designed to assess this compound in specific patient groups. A clinical trial is underway to specifically explore the effects of this compound on renal function outcomes in patients with early-stage diabetic kidney disease. preprints.org

Biomarker-Driven Trials: Future trials are expected to increasingly incorporate genomic and proteomic screening to stratify patients and identify those most likely to respond, particularly in genetically defined populations like GCK-MODY. diabetesjournals.org

AI and Big Data Integration: The use of artificial intelligence and big data analysis may be employed for more precise treatment of Type 2 diabetes, helping to identify patient subtypes and predict responses to this compound-based therapies. biospace.com

Table 1: Overview of Key this compound Clinical Studies

Study Name/IdentifierPhaseStudy DesignPatient PopulationPrimary ObjectiveKey Finding/Outcome
SEED (HMM0301)IIIRandomized, double-blind, placebo-controlled, followed by open-label extension. globenewswire.comDrug-naïve Type 2 diabetes patients. globenewswire.comencyclopedia.pubEvaluate efficacy and safety of this compound monotherapy. globenewswire.comDemonstrated significant reduction in HbA1c and improvement in β-cell function compared to placebo. globenewswire.comnih.gov
DAWN (HMM0302)IIIRandomized, double-blind, placebo-controlled, followed by open-label extension. huamedicine.comType 2 diabetes patients with inadequate glycemic control on metformin. huamedicine.comencyclopedia.pubEvaluate efficacy and safety of this compound as an add-on to metformin. huamedicine.comShowed significant reduction in HbA1c when added to metformin. huamedicine.comencyclopedia.pub
DREAMObservationalLongitudinal, non-interventional follow-up of SEED participants. biospace.comdiabetesjournals.orgPatients who completed the SEED trial with good glycemic control. diabetesjournals.orgAssess the rate of diabetes remission after this compound withdrawal. biospace.comdiabetesjournals.orgReported a 52-week diabetes remission rate of 65.2% without any antidiabetic medication. diabetesjournals.orgnih.gov
NCT03790839IOpen-label, single-sequence, multiple-dose. nih.govPatients with Type 2 diabetes and obesity. nih.govEvaluate drug-drug interactions with sitagliptin. nih.govNo clinically meaningful pharmacokinetic interactions were found between this compound and sitagliptin. nih.govencyclopedia.pub
SENSITIZEInvestigator-InitiatedClinical study. bioworld.comNot specified in detail.Provide clinical data on improving insulin secretion and glucose sensitivity. bioworld.comProvided scientific data confirming this compound improves insulin secretion and glucose sensitivity. bioworld.com

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
Empagliflozin
Metformin

Conclusion

Summary of Dorzagliatin's Contributions to Diabetes Treatment

This compound, a first-in-class glucokinase activator (GKA), represents a significant advancement in the management of Type 2 Diabetes (T2D) by targeting the fundamental defect of impaired glucose sensing. firstwordpharma.com Its novel, dual-acting mechanism on glucokinase (GK) in both the pancreas and the liver allows it to restore glucose homeostasis, a key issue in the pathophysiology of T2D. patsnap.comresearchgate.netpatsnap.com In the pancreas, this compound enhances glucose-stimulated insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis, thereby reducing hepatic glucose output. patsnap.compatsnap.com This dual action provides a comprehensive approach to glycemic control. patsnap.com

Clinical trials have consistently demonstrated the efficacy of this compound. In the Phase III SEED study involving drug-naïve T2D patients, this compound monotherapy led to a significant reduction in HbA1c. huamedicine.comnih.gov Specifically, after 24 weeks, patients treated with this compound saw their HbA1c levels decrease by 1.07% from a baseline of 8.35%. huamedicine.com Furthermore, an extension of this study, the DREAM study, showed that this compound monotherapy significantly improved 24-hour glucose variability and increased the time in range (TIR) to 83.7% over 46 weeks. nih.gov

This compound has also proven effective as an add-on therapy. The Phase III DAWN trial evaluated its efficacy in patients with inadequate glycemic control on metformin (B114582) monotherapy. encyclopedia.pubmdpi.com After 24 weeks, the addition of this compound resulted in a significant reduction in HbA1c levels compared to placebo. encyclopedia.pub In this study, this compound led to a 1.02% reduction in HbA1c from baseline, which was a 0.66% greater reduction than the placebo group. huamedicine.com Notably, 44% of patients in the this compound group achieved an HbA1c level below 7%, compared to just 10% in the placebo group. encyclopedia.pubmdpi.com

A key contribution of this compound is its ability to improve β-cell function and reduce insulin resistance. firstwordpharma.comnih.gov Meta-analysis of clinical trial data has shown a significant increase in the homeostatic model assessment 2 of β-cell function (HOMA2-β) and a decrease in the homeostatic model assessment 2 of insulin resistance (HOMA2-IR). nih.gov Specifically, this compound substantially increased HOMA2-B by approximately 40%. encyclopedia.pub This suggests a potential for this compound to modify the progressive nature of β-cell failure in T2D. patsnap.commdpi.com In fact, some studies have suggested that the improvements in β-cell function may be sustained even after treatment discontinuation, indicating potential disease-modifying properties. patsnap.com

The following interactive data tables summarize key findings from pivotal clinical trials:

Table 1: Efficacy of this compound Monotherapy (SEED Trial)

Endpoint This compound Group Placebo Group p-value
Baseline HbA1c 8.35% 8.37%
HbA1c Reduction at 24 Weeks 1.07% 0.50% <0.0001

Table 2: Efficacy of this compound as Add-on to Metformin (DAWN Trial)

Endpoint This compound + Metformin Placebo + Metformin p-value
HbA1c Reduction at 24 Weeks 1.02% 0.36% <0.0001

Future Perspectives on Glucokinase Activators in Diabetes Management

The development and approval of this compound have renewed interest in glucokinase activators (GKAs) as a therapeutic class for diabetes management. nih.govsci-hub.se The success of this new-generation GKA, which has demonstrated a sustained hypoglycemic effect, addresses some of the efficacy limitations seen with earlier candidates in this class. doi.org The future of GKAs in diabetes treatment appears promising, with several avenues for further research and clinical application.

One of the most significant future directions is the exploration of GKA's potential for disease modification. patsnap.com The ability of this compound to improve β-cell function and the observation of sustained glycemic control after treatment cessation in some patients suggest a potential to halt or even reverse the progression of T2D. patsnap.compatsnap.com Further long-term studies are needed to confirm these disease-modifying effects and to understand the durability of these benefits. patsnap.combmj.com

Combination therapy is another key area of future development. patsnap.com The unique mechanism of GKAs makes them attractive partners for other antidiabetic agents. patsnap.com Synergistic effects have already been observed with metformin, and studies exploring combinations with SGLT2 inhibitors (like empagliflozin (B1684318) and canagliflozin) and DPP-4 inhibitors (like sitagliptin) have shown promising results, potentially leading to enhanced glycemic control with lower doses of individual drugs. patsnap.comhuamedicine.comhuamedicine.com

Expanding the application of GKAs to different patient populations is also a critical next step. While this compound has been studied primarily in patients of Chinese descent, research in more diverse ethnic groups is necessary. researchgate.net Furthermore, investigating the efficacy and safety of GKAs in patients with common comorbidities such as cardiovascular and renal disease is crucial. researchgate.net The potential use of GKAs in other forms of diabetes, such as glucokinase-maturity-onset diabetes of the young (GCK-MODY) and even Type 1 Diabetes (T1DM), is also an active area of research. researchgate.netnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the primary efficacy endpoints evaluated in Phase III clinical trials of dorzagliatin for type 2 diabetes mellitus (T2DM)?

  • Answer: Phase III trials (e.g., SEED and HMM0302) focused on glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and 2-hour postprandial glucose (2h-PPG) reductions as primary endpoints. Secondary endpoints included improvements in β-cell function (HOMA2-β) and insulin resistance (HOMA2-IR). Trial designs incorporated 24-week double-blind periods followed by open-label extensions to assess durability .

Q. What is the hypothesized mechanism of action of this compound in restoring glucose homeostasis?

  • Answer: this compound acts as a dual-acting glucokinase (GK) activator, targeting GK in pancreatic β-cells to enhance glucose-stimulated insulin secretion and in hepatocytes to regulate hepatic glucose metabolism. This dual action aims to restore impaired glucose sensing, a core defect in T2DM .

Q. What safety endpoints are critical in this compound clinical trials?

  • Answer: Key safety endpoints include total adverse events (AEs), hypoglycemia incidence, lipid profile changes (triglycerides [TG], total cholesterol [TC]), and weight/BMI alterations. Meta-analyses report mild TG/TC increases without elevated hyperlipidemia risk, and AE rates comparable to placebo .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s lipid profile changes (TG/TC elevation) and its lack of hyperlipidemia incidence?

  • Answer: Meta-analyses suggest lipid increases are statistically significant but clinically mild (e.g., TG: MD +0.43 mmol/L), potentially attributable to this compound’s hepatic GK activation altering lipid metabolism without exceeding clinical thresholds. Long-term studies (e.g., HMM0601) monitoring 1,368 patients for 12+ months are critical to confirm safety .

Q. What methodologies are recommended to evaluate synergistic effects between this compound and SGLT-2 inhibitors?

  • Answer: Preclinical hyperglycemic clamp studies (e.g., single-dose this compound + canagliflozin) demonstrated enhanced insulin secretion and glucagon suppression. Clinical trials should use randomized crossover designs with endpoints comparing monotherapy vs. combination efficacy (e.g., HbA1c, insulin/glucagon AUC) and mechanistic biomarkers (active GLP-1 levels) .

Q. How can translational models bridge preclinical findings on this compound’s diabetes remission potential to clinical applications?

  • Answer: Murine studies (e.g., high-fat diet-induced diabetes) showed sustained β-cell function recovery post-dorzagliatin discontinuation. Translational human models, such as oral glucose mini-models, quantify β-cell function improvements (e.g., insulin secretion rates) and correlate with remission biomarkers (e.g., HbA1c <6.5% without medication) .

Q. What statistical approaches address variability in this compound’s impact on insulin resistance indices (e.g., HOMA2-IR)?

  • Answer: Trial sequential analysis (TSA) in meta-analyses can determine whether observed HOMA2-IR reductions (MD −0.07) are conclusive or require larger sample sizes. Mixed-effects models adjust for baseline covariates (e.g., baseline HbA1c, diabetes duration) to isolate treatment effects .

Q. How should long-term studies be designed to assess this compound’s effects on β-cell function preservation?

  • Answer: Incorporate longitudinal measures of β-cell function (e.g., hyperglycemic clamp insulin secretion phases, disposition index) in open-label extensions (e.g., SEED’s 28-week extension). Pair with biomarkers like proinsulin/C-peptide ratios to track functional recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.